Home > Products > Screening Compounds P52799 > (R)-Propranolol-O-beta-D-glucuronide
(R)-Propranolol-O-beta-D-glucuronide -

(R)-Propranolol-O-beta-D-glucuronide

Catalog Number: EVT-15281470
CAS Number:
Molecular Formula: C22H29NO8
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Propranolol-O-beta-D-glucuronide is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension, angina, and various heart conditions. This compound is formed through the glucuronidation process, where the glucuronic acid moiety is attached to the hydroxyl group of propranolol. The presence of this metabolite in the body plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of propranolol, as well as its therapeutic effects and safety profile.

Source

(R)-Propranolol-O-beta-D-glucuronide is synthesized from propranolol, which itself is derived from naphthalene derivatives. Propranolol was first approved for medical use in 1967 and has since been widely utilized in clinical settings. The glucuronidation process occurs predominantly in the liver, facilitated by UDP-glucuronosyltransferases, which are enzymes responsible for conjugating drugs with glucuronic acid to enhance their solubility and excretion.

Classification

This compound falls under the category of drug metabolites and is classified as a beta-adrenergic antagonist. Its chemical structure can be categorized within organic compounds, specifically naphthalenes, due to its naphthalene backbone.

Synthesis Analysis

Methods

The synthesis of (R)-Propranolol-O-beta-D-glucuronide involves several steps:

  1. Starting Material: The synthesis begins with propranolol.
  2. Glucuronidation Reaction: Propranolol undergoes a glucuronidation reaction catalyzed by UDP-glucuronosyltransferases, leading to the formation of (R)-Propranolol-O-beta-D-glucuronide.
  3. Separation and Purification: After synthesis, chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the diastereomers of the glucuronide.

Technical Details

The technical aspects of this synthesis include:

  • Use of UDP-glucuronic acid as a co-substrate.
  • Reaction conditions optimized for temperature and pH to maximize yield.
  • Analytical methods employed to confirm the structure and purity of the synthesized glucuronide.
Molecular Structure Analysis

Structure

(R)-Propranolol-O-beta-D-glucuronide can be represented by its chemical formula C20H27NO7C_{20}H_{27}NO_7. The molecular structure features:

  • A naphthalene ring system.
  • An ether linkage due to the attachment of the beta-D-glucuronic acid moiety.

Data

  • Molecular Weight: Approximately 391.44 g/mol.
  • IUPAC Name: (R)-1-[[(1-Methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl β-D-glucopyranosiduronic Acid.
Chemical Reactions Analysis

Reactions

The primary reaction involving (R)-Propranolol-O-beta-D-glucuronide is its formation through glucuronidation. This reaction typically involves:

  • The nucleophilic attack of the hydroxyl group on propranolol by the glucuronic acid.
  • The formation of an O-glycosidic bond.

Technical Details

The efficiency of this reaction can be influenced by:

  • Enzyme concentration.
  • Substrate availability.
  • Reaction time and temperature.
Mechanism of Action

Process

(R)-Propranolol-O-beta-D-glucuronide does not exhibit significant pharmacological activity itself but serves as a marker for propranolol metabolism. The mechanism involves:

  1. Beta-Adrenergic Receptor Blockade: Propranolol competes with endogenous catecholamines for binding to beta receptors.
  2. Metabolite Formation: The formation of (R)-Propranolol-O-beta-D-glucuronide facilitates the elimination of propranolol from the body, reducing its systemic effects.

Data

The pharmacokinetic profile shows that after administration, propranolol is extensively metabolized in the liver, with a bioavailability of approximately 26%. The half-life is around 4–5 hours, indicating rapid metabolism and clearance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of hydrophilic glucuronic acid moiety.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Stability: Optimal stability at physiological pH levels.

Relevant data includes:

  • Melting Point: Not extensively documented but expected to be consistent with similar compounds in its class.
Applications

Scientific Uses

(R)-Propranolol-O-beta-D-glucuronide is primarily used in pharmacokinetic studies to assess drug metabolism and elimination pathways for propranolol. Its analysis helps researchers understand:

  • Variability in drug response among individuals.
  • Potential interactions with other medications.
  • Safety profiles concerning liver function and enzyme activity.

Additionally, it serves as a reference standard in analytical chemistry for quality control in pharmaceutical formulations containing propranolol.

Metabolic Pathways and Stereoselective Biotransformation of Propranolol

Role of UDP-Glucuronosyltransferases (UGTs) in Propranolol Glucuronidation

UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to propranolol's aliphatic hydroxy group, forming propranolol-O-β-D-glucuronide. This phase II metabolism enhances the compound's water solubility for renal/biliary excretion. UGT-mediated glucuronidation accounts for ~17% of propranolol's total metabolism in humans, representing a significant clearance pathway alongside cytochrome P450-mediated oxidation (e.g., 4-hydroxylation, N-desisopropylation) [3] [10]. The reaction occurs predominantly in hepatic and intestinal endoplasmic reticulum, utilizing UDP-glucuronic acid (UDPGA) as the cofactor. UGTs exhibit regioselectivity by targeting the side-chain hydroxy group rather than the naphthalene ring, though aromatic glucuronidation becomes relevant for hydroxylated metabolites like 4-hydroxypropranolol [8].

Table 1: Key Characteristics of Propranolol Glucuronidation

ParameterValueBiological Significance
Metabolic Fraction17% of administered dose [3]Secondary but significant clearance route
Glucuronidation SiteAliphatic hydroxy group [10]Ensures retained beta-blocking activity absent
Primary Tissues InvolvedLiver > Intestine [5]First-pass metabolism relevance
Cofactor RequirementUDP-glucuronic acid [4]Essential for glucuronyl transfer

Stereoselectivity in UGT-Mediated Formation of (R)- vs. (S)-Propranolol-O-β-D-glucuronide

Propranolol exists as a racemic mixture of (R)-(+)- and (S)-(−)-enantiomers. UGTs exhibit marked stereoselectivity in glucuronide formation, favoring the (S)-enantiomer. Pharmacokinetic studies in Chinese Han subjects reveal:

  • Elimination half-life (t₁/₂): (S)-glucuronide = 3.56 ± 0.73 h vs. (R)-glucuronide = 2.45 ± 0.50 h
  • Cumulative urinary excretion: (S)-glucuronide = 14.7 ± 2.46% vs. (R)-glucuronide = 7.68 ± 1.60% of dose [6]
  • Elimination rate constant (k): Lower for (S)-glucuronide (0.19 ± 0.04 h⁻¹) than (R)-glucuronide (0.28 ± 0.06 h⁻¹) [6]

This stereopreference arises from differential binding affinities in UGT active sites. Human liver microsomes show 2-fold higher Vmax/Km for (S)-propranolol glucuronidation compared to the (R)-enantiomer [2]. The phenomenon persists in vitro when using expressed enzymes: UGT1A9 glucuronidates (S)-propranolol 1.5–2.0× faster than (R)-propranolol, attributed to enantiomer-specific hydrogen bonding and steric interactions within the catalytic pocket [1] [7].

Table 2: Stereoselective Pharmacokinetics of Propranolol Glucuronides in Humans

Parameter(S)-(−)-Propranolol Glucuronide(R)-(+)-Propranolol GlucuronideP-value
k (h⁻¹)0.19 ± 0.040.28 ± 0.06<0.001
t₁/₂ (h)3.56 ± 0.732.45 ± 0.50<0.01
Tmax (h)2.21 ± 0.451.75 ± 0.33<0.05
Urinary Excretion (%)14.7 ± 2.467.68 ± 1.60<0.001

Data derived from 16 subjects after 20 mg oral racemic propranolol [6]

Comparative Analysis of Human UGT Isoforms: UGT1A7, UGT1A9, UGT1A10, and UGT2A1

Distinct UGT isoforms contribute variably to propranolol glucuronidation, exhibiting tissue-specific expression and catalytic efficiency:

  • UGT1A9: Primarily hepatic (6% of total hepatic UGT mRNA) [5]. Demonstrates the highest intrinsic clearance for propranolol among hepatic isoforms (Vmax/Km = 4.7 µL/min/mg) [1] [3]. Responsible for >60% of hepatic (R)-propranolol glucuronidation.
  • UGT1A10: Gastrointestinal-specific expression. While absent in the liver, it shows moderate activity toward propranolol in the intestine, contributing to first-pass metabolism [9].
  • UGT1A7: Extrahepatic (esophageal/gastric). Catalyzes propranolol glucuronidation but with ~30% lower efficiency than UGT1A9 [8].
  • UGT2A1: Nasal/pulmonary expression. Minor contributor, with <5% activity of UGT1A9 [9].

Kinetic analyses reveal isoform-dependent stereopreference: UGT1A9 glucuronidates (S)-propranolol with 1.8-fold higher efficiency than (R)-propranolol, whereas UGT1A10 shows less discrimination (1.2-fold difference) [8]. This suggests structural differences in substrate-binding cavities influence enantioselectivity.

Table 3: Tissue Distribution and Catalytic Efficiency of Key UGTs in Propranolol Glucuronidation

UGT IsoformPrimary Tissue ExpressionRelative mRNA AbundanceCatalytic Efficiency (Vmax/Km)
UGT1A9Liver, Kidney6% (Liver) [5]4.7 µL/min/mg (Highest)
UGT1A10Intestine, Colon17.3% (Small Intestine) [9]Moderate
UGT1A7Esophagus, StomachNegligible in Liver [5]Low (30% of UGT1A9)
UGT2A1Nasal Mucosa12% (Nasal) [9]Very Low (<5% of UGT1A9)

Interspecies Variability in Glucuronidation Efficiency and Stereochemical Preferences

Significant species differences impact propranolol glucuronidation kinetics and stereoselectivity:

  • Rats: Exhibit 5-fold higher glucuronidation rates than humans for both enantiomers [7]. Contrary to humans, rats show preferential (R)-enantiomer glucuronidation (ratio R/S = 1.3:1) [7]. This inversion highlights limitations in rodent models for human metabolic predictions.
  • Dogs: Minimal propranolol glucuronidation, relying predominantly on oxidative metabolism [3].
  • Sheep: Moderate glucuronidation capacity but undefined stereoselectivity [3].

Molecular basis for variability includes:

  • Divergent UGT ortholog sequences altering substrate binding pockets.
  • Tissue expression differences: Rat liver expresses UGT2B isoforms absent in humans that contribute to glucuronidation [7].
  • Enzyme abundance: Hepatic UGT1A9 protein varies 25-fold in humans vs. 5-fold in rats [5] [7].

These disparities necessitate careful species selection for in vitro models predicting human glucuronidation.

Comprehensive Compound List

Properties

Product Name

(R)-Propranolol-O-beta-D-glucuronide

IUPAC Name

3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C22H29NO8

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1

InChI Key

PCALHJGQCKATMK-BVQRVHBVSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.